5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-6-15(7-9-16)17-10-12-23-19-18(17)20(26)24-21(27)25(19)13-11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIBWDNVLWTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base, which is then cyclized with a suitable pyrimidine derivative under acidic conditions to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of substituents and physical properties reveals key differences among pyrido[2,3-d]pyrimidine derivatives (Table 1):
Key Observations :
- The target compound’s 4-chlorophenyl group is shared with 4h (), but the latter’s additional hydroxy-dioxo-naphthalenyl group increases polarity .
- Derivatives like 6a () prioritize hydrogen-bonding interactions via hydroxyl or carbonyl groups, whereas the target compound’s 2-phenylethyl chain may enhance membrane permeability .
Electronic Properties and Reactivity
Frontier molecular orbital (FMO) analysis highlights differences in reactivity (Table 2):
Key Observations :
- The target compound’s HOMO-LUMO gap (~3.9–4.1 eV) aligns with herbicidal compounds like flumioxazin, suggesting redox-mediated activity .
- Substituents such as hydroxybenzoyl (6a) shift electron density, altering binding modes compared to the target compound’s chlorophenyl group .
Herbicidal Activity
- Compound 2o (): Exhibits herbicidal activity via π-π interactions and hydrogen bonding with Nicotiana tabacum PPO (ΔG = −8.2 kcal/mol) .
- Target Compound : Predicted to inhibit PPO similarly due to aromatic stacking with flavin adenine dinucleotide (FAD) cofactors .
Anticancer Activity
- RAF-MEK-ERK Inhibitors (): Pyrido[2,3-d]pyrimidine derivatives block kinase signaling (IC50 = 0.2–5 μM), with cytotoxicity influenced by substituents like methyl or halogens .
- TAK-013 (): Thieno[2,3-d]pyrimidine derivative with nanomolar efficacy, demonstrating scaffold versatility .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidines (): Show moderate activity against P. aeruginosa (MIC = 12.5 μg/mL), outperforming streptomycin in some cases .
Structure-Activity Relationships (SAR)
Q & A
Q. Methodological Considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may require post-reaction purification via column chromatography .
- pH control : Alkaline conditions (e.g., K₂CO₃) facilitate nucleophilic substitutions .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 65 | 92% | |
| Alkylation | Pd(OAc)₂, DMF, N₂ | 78 | 95% |
How do substituent variations (e.g., chlorophenyl vs. fluorophenyl) impact the compound’s biological activity and binding affinity?
Advanced Research Question
Comparative studies on pyridopyrimidine analogs reveal that electron-withdrawing groups (e.g., -Cl) enhance stability and target interaction, while bulkier groups (e.g., phenylethyl) influence steric hindrance .
Q. Methodological Analysis :
- Structure-Activity Relationship (SAR) : Use molecular docking to compare binding modes with targets like kinases or receptors. For example:
- Chlorophenyl : Increases π-π stacking with hydrophobic enzyme pockets .
- Phenylethyl chain : Modulates solubility and membrane permeability .
- Experimental validation : Conduct competitive binding assays (e.g., SPR or ITC) to quantify affinity changes .
Q. Table 2: Substituent Effects on IC₅₀ (Enzyme Inhibition)
| Substituent | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Cl | Kinase A | 12.3 | |
| 4-F | Kinase A | 45.7 |
What analytical techniques are critical for resolving structural ambiguities in pyridopyrimidine derivatives?
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents. For example, aromatic protons near chlorine exhibit downfield shifts (~7.5–8.0 ppm) .
- X-ray crystallography : Resolves dihedral angles between the pyridopyrimidine core and substituents, critical for understanding conformational stability .
- Mass spectrometry (HRMS) : Validates molecular weight (calc. for C₂₁H₁₆ClN₃O₂: 401.09 g/mol) and detects isotopic patterns for chlorine .
Q. Advanced Application :
- Dynamic NMR : Investigates rotational barriers in the phenylethyl side chain, which may affect pharmacokinetics .
How can researchers address contradictory data regarding the compound’s biological activity across different assays?
Advanced Research Question
Contradictions often arise from assay-specific conditions (e.g., cell lines, incubation times). For example:
- In vitro vs. in vivo discrepancies : Low bioavailability in murine models may explain reduced efficacy despite high in vitro potency .
- Methodological mitigation :
- Dose-response normalization : Use Hill coefficients to compare efficacy across assays .
- Orthogonal assays : Validate cytotoxicity (e.g., MTT) alongside target-specific assays (e.g., luciferase reporter) .
Case Study :
A 2024 study reported IC₅₀ = 50 nM in kinase inhibition but no activity in cell proliferation assays. Follow-up work identified efflux pump-mediated resistance, resolved by co-administering verapamil .
What computational strategies predict the compound’s metabolic stability and toxicity?
Advanced Research Question
- ADMET modeling : Tools like SwissADME predict high microsomal clearance due to the phenylethyl group’s susceptibility to CYP450 oxidation .
- Toxicity screening : Use ProTox-II to flag potential hepatotoxicity (e.g., >30% inhibition of hepatic enzymes at 10 µM) .
- Mitigation strategies : Introduce electron-donating groups (e.g., -OCH₃) to reduce metabolic degradation .
How does the compound’s crystallographic data inform polymorph screening for formulation studies?
Advanced Research Question
- Polymorph identification : X-ray diffraction reveals two polymorphs:
- Form I : Monoclinic, P2₁/c, stable below 150°C .
- Form II : Trigonal, less soluble but thermally stable .
- Formulation impact : Form I’s higher solubility makes it preferable for oral delivery, but hygroscopicity requires excipient optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
